molecular formula C10H10FNO2 B13614261 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one

4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one

Cat. No.: B13614261
M. Wt: 195.19 g/mol
InChI Key: OEDQQQRZOGJPOQ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one (CAS: 1485010-22-7) is a fluorinated oxazolidinone derivative with a molecular weight of 195.19 g/mol and a purity of 98% . Its structure features a 3-fluoro-4-methylphenyl substituent attached to the oxazolidin-2-one core, a five-membered heterocyclic ring containing both oxygen and nitrogen. Oxazolidinones are widely studied for their biological activities, particularly as antibiotics (e.g., Linezolid), though the pharmacological profile of this specific derivative remains underexplored in the provided evidence.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

4-(3-fluoro-4-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10FNO2/c1-6-2-3-7(4-8(6)11)9-5-14-10(13)12-9/h2-4,9H,5H2,1H3,(H,12,13)

InChI Key

OEDQQQRZOGJPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2COC(=O)N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the use of readily available starting materials. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have enhanced or modified biological activities .

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication, making it a potent antibacterial agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

(a) 4-(p-Tolyl)oxazolidin-2-one (3i)
  • Structure: A para-methylphenyl substituent at the oxazolidinone core.
  • Key Differences : Lacks the fluorine atom present in the target compound. The para-methyl group induces steric bulk without the electronegative effects of fluorine.
  • Synthesis : Prepared via B(C6F5)3-catalyzed hydrogenation, highlighting a metal-free approach .
(b) 4-(4-Methoxyphenyl)oxazolidin-2-one (3m)
  • Structure : Para-methoxyphenyl substituent.
  • Key Differences : Methoxy groups are electron-donating, contrasting with the electron-withdrawing fluorine in the target compound.
  • Implications : Enhanced electron density on the phenyl ring could alter reactivity in electrophilic substitution or binding interactions .
(c) 4-(5-Bromo-2-methoxyphenyl)oxazolidin-2-one
  • Structure : Bromo and methoxy substituents at positions 5 and 2 of the phenyl ring.
  • Key Differences : Bromine’s higher molecular weight (272.10 g/mol vs. 195.19 g/mol) and bulkiness may hinder membrane permeability compared to fluorine .

Hybrid Heterocyclic Derivatives

(a) Thiazolidinone-Oxazolidinone Hybrids (Compounds 8–12)
  • Structure: Incorporate a 4-oxothiazolidin-3-yl moiety linked to the oxazolidinone core via a benzyl group.
(b) (S)-5-(Heterocycle Methylene)-3-(3-Fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-ones
  • Structure : Features a morpholine substituent and heterocyclic methylene group at position 4.
  • Key Differences: Replacement of 5-acetylaminomethyl (as in Linezolid) with heterocycles abolished antibacterial activity, underscoring the critical role of substituent choice .

Stereochemical and Fluorinated Analogues

(a) (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one
  • Structure : Stereospecific methyl and phenyl groups at positions 4 and 5.
  • Key Differences : The (4S,5S) configuration may influence chiral recognition in asymmetric synthesis or receptor binding. Lack of fluorine reduces polarity .
(b) Fluorous Oxazolidinone Chiral Auxiliaries
  • Structure : Fluorinated alkyl chains (e.g., heptadecafluorooctyl) enhance hydrophobicity and phase-separation properties.

Biological Activity

4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the field of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The structure of this compound features a fluorinated aromatic ring attached to an oxazolidinone moiety, which is known for its role in various pharmacological applications. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, influencing the compound's bioactivity.

Biological Activity Overview

Research indicates that oxazolidinones possess significant antibacterial and antiviral properties. The specific biological activities associated with this compound include:

  • Antibacterial Activity : Oxazolidinones are primarily recognized for their effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics.
  • Antiviral Activity : Some studies suggest potential efficacy against viral infections, particularly HIV.

Antibacterial Activity

A study focusing on the synthesis and evaluation of oxazolidinone derivatives indicated that compounds similar to this compound exhibited promising antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, as shown in Table 1.

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound816
Related Oxazolidinone Derivative A48
Related Oxazolidinone Derivative B1632

Table 1: Antibacterial activity of selected oxazolidinone derivatives.

In this context, the compound demonstrated a competitive profile against standard treatments, indicating its potential as an alternative therapeutic agent.

Antiviral Activity

The antiviral properties of oxazolidinones have been explored in various studies, particularly regarding their ability to inhibit HIV reverse transcriptase. Research findings suggest that modifications to the oxazolidinone structure can significantly affect antiviral potency. For instance, a related compound exhibited an EC50 value of 40 nM against HIV-1, showcasing the potential effectiveness of structurally similar compounds.

Case Study: Antiviral Efficacy

In a study evaluating the antiviral activity of several oxazolidinones, it was found that:

  • Compound X (structurally similar to this compound) showed an IC50 value of 0.91 µM against HIV reverse transcriptase.
  • The compound's stability in human plasma was assessed, revealing a half-life that supports its potential use in therapeutic applications.

The mechanism by which oxazolidinones exert their biological effects involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the formation of functional ribosomes, ultimately leading to bacterial cell death. In terms of antiviral activity, these compounds may interfere with viral replication processes.

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